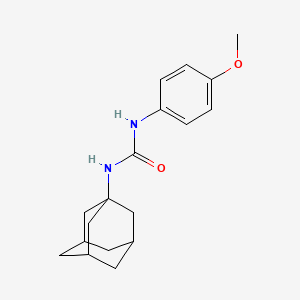

1-(1-Adamantyl)-3-(4-methoxyphenyl)urea

Description

Historical Context and Therapeutic Relevance of Urea-Based Scaffolds

The journey of urea (B33335) derivatives in medicine is a testament to their versatility and enduring relevance. One of the earliest examples of a synthetic urea-based drug is Suramin, a complex molecule developed in the early 20th century and still used for treating trypanosomiasis (sleeping sickness). nih.gov This early success highlighted the potential of the urea functional group to serve as a key pharmacophore, capable of forming crucial hydrogen bond interactions with biological targets. nih.gov

Over the decades, the urea scaffold has become a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs for a wide array of diseases. nih.govmdpi.com Its structural and synthetic flexibility allows for extensive modification, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. nih.gov This has led to the development of urea-containing drugs for cancer (e.g., Sorafenib, Lenvatinib), diabetes (e.g., Glibenclamide), and various infectious diseases. nih.govnih.govnih.gov The ability of the urea moiety to act as both a hydrogen bond donor and acceptor is a key factor in its widespread use, facilitating strong and specific binding to enzymes and receptors. nih.gov

Overview of Biological Activities Associated with 1,3-Disubstituted Urea Pharmacophores

The 1,3-disubstituted urea motif, where two nitrogen atoms of the urea core are appended with different chemical groups, is a particularly fruitful area of research. This arrangement allows for a high degree of chemical diversity and has been associated with a broad spectrum of biological activities.

Researchers have extensively investigated 1,3-disubstituted ureas as potent inhibitors of various enzymes. A notable example is their activity against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. google.commdpi.com Furthermore, this class of compounds has shown significant promise as:

Anticancer agents: Many diaryl ureas, such as Sorafenib, function as kinase inhibitors, interfering with signaling pathways that drive tumor growth. nih.govnih.govnih.gov

Antimicrobial agents: Various derivatives have demonstrated activity against bacteria, fungi, and even Mycobacterium tuberculosis. nih.govresearchgate.net

Antiviral agents: The urea scaffold is present in some compounds developed to combat viral infections. nih.gov

Anticonvulsants: Certain urea derivatives have shown efficacy in preclinical models of epilepsy. nih.gov

This wide range of activities underscores the importance of the 1,3-disubstituted urea pharmacophore as a template for designing new therapeutic molecules. nih.gov

Significance of Adamantyl and Phenyl Ether Moieties in Drug Design

The specific substituents on the urea core are critical in defining the biological activity and drug-like properties of a compound. The molecule 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea features two such substituents of significant interest in medicinal chemistry: the adamantyl group and the methoxy-substituted phenyl group (a phenyl ether).

The adamantyl group , a rigid, diamond-like hydrocarbon cage, is often referred to as a "lipophilic bullet". nih.gov Its incorporation into drug molecules is a well-established strategy to enhance pharmacological properties. nih.govresearchgate.net Key advantages of the adamantyl moiety include:

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov

Metabolic Stability: The bulky and rigid structure of adamantane (B196018) can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the drug's half-life in the body. nih.govnih.gov

Enhanced Target Binding: The defined three-dimensional shape of adamantane can lead to a snug fit within the binding pockets of target proteins, increasing potency and selectivity.

The phenyl ether moiety , in this case, a methoxyphenyl group, also plays a crucial role in drug design. Phenol (B47542) ethers are frequently used to:

Act as Hydrogen-Bond Acceptors: The ether oxygen can form hydrogen bonds with biological targets, contributing to binding affinity. nih.gov

Improve Oral Bioavailability: By replacing the acidic proton of a phenol with an alkyl group (like methyl), the molecule's hydrophobicity is increased, which can enhance absorption from the digestive system. nih.gov

Reduce Toxicity: Masking a phenolic hydroxyl group as an ether can decrease the toxicity associated with phenols. nih.gov

Fine-tune Electronic Properties: The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity and binding interactions of the aromatic ring.

Scope and Objectives of Research on this compound and Related Compounds

While specific, in-depth research focused solely on This compound is not extensively documented in publicly available literature, the objectives of investigating such a compound can be inferred from studies on closely related analogues.

A significant area of research involves the development of 1-adamantyl-3-phenyl urea derivatives as anti-tuberculosis agents. nih.gov Initial studies identified potent compounds within this class, but they were hampered by poor pharmacokinetic properties, particularly low solubility. nih.gov A primary objective in this field is, therefore, to modify the phenyl ring to improve these properties while maintaining or enhancing anti-mycobacterial activity. The introduction of a methoxy group, as seen in the title compound, is a classic medicinal chemistry strategy to increase solubility and modulate metabolic stability.

Furthermore, the structural similarity of 1-adamantyl-3-phenyl ureas to known inhibitors of human soluble epoxide hydrolase (sEH) presents another research avenue. nih.gov Consequently, a key objective is to achieve selectivity, designing molecules that are potent against the intended target (e.g., in M. tuberculosis) while having minimal activity against human enzymes like sEH to reduce potential side effects.

The synthesis of Adapalene, a dermatological drug, involves the creation of a 3-(1-adamantyl)-4-methoxyphenyl core structure, further highlighting the pharmaceutical relevance of this specific substitution pattern. google.comnih.gov Research on compounds like This compound is therefore likely driven by the goal of systematically exploring how substitutions on the phenylurea scaffold affect biological activity, selectivity, and pharmacokinetic profiles, with potential applications in infectious diseases, oncology, and inflammatory conditions.

Detailed Research Findings

Research into adamantyl-urea derivatives has yielded a wealth of data on their synthesis and biological activity. The general synthetic route to 1,3-disubstituted ureas often involves the reaction of an isocyanate with an amine. For the title compound, this would typically involve reacting 1-adamantyl isocyanate with 4-methoxyaniline. mdpi.com

Biological evaluation of related compounds has provided valuable structure-activity relationship (SAR) insights. For instance, in the anti-tuberculosis series, moving the nitrogen atom's position on a pyridine (B92270) ring (a phenyl bioisostere) dramatically affected activity, and adding more nitrogen atoms to the ring abolished activity entirely. nih.gov This demonstrates the high sensitivity of the biological target to the electronic and steric properties of the aromatic substituent.

Below are interactive tables representing typical data that would be generated in the course of such research, based on findings for analogous series.

Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of Representative 1-Adamantyl-3-aryl Ureas

Note: Data is representative and based on analogous compounds reported in the literature. nih.gov cLogP is the calculated logarithm of the partition coefficient, a measure of lipophilicity. Solubility is typically measured in µg/mL. Human sEH IC₅₀ is the half-maximal inhibitory concentration against human soluble epoxide hydrolase, indicating off-target activity.

Table 2: In Vitro Biological Activity of Representative 1-Adamantyl-3-aryl Ureas

Note: Data is representative and based on analogous compounds reported in the literature. nih.govnih.govnih.gov MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism. IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These tables illustrate the multi-parameter optimization challenge in drug discovery. The goal is to find a compound with high potency against the desired target (low MIC or IC₅₀), low activity against off-targets (high sEH IC₅₀), and favorable physicochemical properties like adequate solubility for potential formulation and administration. The exploration of compounds like This compound represents a logical step in this systematic search for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24N2O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(1-adamantyl)-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C18H24N2O2/c1-22-16-4-2-15(3-5-16)19-17(21)20-18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H2,19,20,21) |

InChI Key |

SITQZMUGNIFVIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Adamantyl 3 4 Methoxyphenyl Urea and Its Analogues

General Synthetic Approaches to Unsymmetrical 1,3-Disubstituted Ureas

The formation of unsymmetrical 1,3-disubstituted ureas is a fundamental transformation in organic synthesis, with several reliable methods available to chemists.

Amine-Isocyanate Coupling Reactions

The most common and straightforward method for preparing unsymmetrical ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.comnih.govorganic-chemistry.org This reaction is typically high-yielding and clean, proceeding via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction is often carried out in a suitable solvent like dichloromethane, tetrahydrofuran, or diethyl ether at room temperature. commonorganicchemistry.comnih.gov No catalyst is generally required for this transformation. commonorganicchemistry.com The versatility of this method lies in the wide availability of both amine and isocyanate starting materials, allowing for the rapid generation of diverse urea (B33335) libraries. nih.gov For instance, a facile synthesis of various 1-adamantyl-3-phenyl urea derivatives was achieved by reacting the desired amine with the corresponding isocyanate in the presence of triethylamine (B128534) in dichloromethane. nih.gov

A sustainable approach to this reaction involves conducting it "on-water," which can offer chemoselectivity and simple product isolation through filtration, avoiding the use of volatile organic compounds. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) provides an alternative route to generate the isocyanate in situ for one-pot urea synthesis. organic-chemistry.org

Carbonyldiimidazole (CDI)-Mediated Urea Formation

1,1'-Carbonyldiimidazole (B1668759) (CDI) serves as a safer and more manageable alternative to highly toxic phosgene (B1210022) and its derivatives for the synthesis of ureas. commonorganicchemistry.comresearchgate.netresearchgate.net CDI acts as a carbonyl source, reacting first with an amine to form an activated carbamate (B1207046) intermediate. st-andrews.ac.uk This intermediate then reacts with a second, different amine to yield the unsymmetrical urea. The order of addition of the reagents is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com This method offers advantages such as the use of a low-cost, stable reagent and the generation of benign byproducts like carbon dioxide and imidazole. researchgate.net CDI has been successfully employed in the synthesis of various urea derivatives, including those containing adamantane (B196018) fragments. rawdatalibrary.net For example, 1,1'-carbonyldiimidazole was used to generate 2-(adamantan-1-yl)ethyl isocyanate from the corresponding amine, which was then used to synthesize unsymmetrically substituted ureas. rawdatalibrary.net

Specific Synthetic Pathways for 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea Precursors and Analogues

The synthesis of the specific target molecule, this compound, and its analogues relies on the strategic preparation of key precursors.

The primary precursors for the target compound are 1-adamantyl isocyanate and 4-methoxyaniline, or alternatively, 1-aminoadamantane and 4-methoxyphenyl (B3050149) isocyanate. The synthesis of adamantyl isocyanates can be achieved through various methods, including the thermolysis of carbamothioates which generate the isocyanate in situ. nih.gov

A one-stage method has been developed for the preparation of 1-[isocyanato(phenyl)methyl]adamantane, a precursor for related analogues. This involves the direct inclusion of an adamantane moiety through the reaction of ethyl phenylacetate (B1230308) with 1,3-dehydroadamantane, followed by hydrolysis of the resulting ester. cofc.edu

The synthesis of adamantyl-containing ureas has been extensively explored. For example, reacting 2-(adamantan-2-yl)ethanamine (B1595499) with various aromatic isocyanates in diethyl ether at room temperature yields a series of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas in good yields (36–87%). bohrium.com Similarly, 1-[isocyanato(phenyl)methyl]adamantane has been reacted with a range of fluorine- and chlorine-containing anilines to produce 1,3-disubstituted ureas with yields between 25% and 85%. cofc.edu

Strategies for Chemical Derivatization and Scaffold Modification

The adamantyl and phenyl moieties of this compound are prime targets for chemical modification to explore structure-activity relationships (SAR).

Modifications of the Adamantyl Ring System and its Impact on Activity

The bulky, lipophilic adamantyl group plays a crucial role in the biological activity of these urea derivatives, often acting as a hydrophobic anchor that can fit into the active sites of enzymes. nih.govpensoft.netmdpi.com The steric bulk of the adamantyl group can also enhance the metabolic stability of the drug by shielding it from enzymatic degradation. nih.gov

Studies have shown that the adamantyl group is often preferred over other bulky aliphatic ring systems for optimal activity. nih.govresearchgate.net For instance, in a series of anti-tuberculosis agents, replacing the 1-adamantyl group with a cyclohexyl or cyclopentyl group significantly decreased activity, while a cyclooctyl group only caused a minimal decrease. nih.gov

Further modifications to the adamantane scaffold itself, such as the introduction of methyl groups at the nodal positions, have been investigated. For example, 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane was synthesized to create a series of ureas with a more sterically hindered adamantyl group. cofc.edu This modification can influence properties such as lipophilicity and melting point. mdpi.com The introduction of substituents on the adamantane ring can be achieved through various synthetic routes, including those involving radical intermediates. nih.gov

Table 1: Impact of Adamantyl Ring Modifications on Biological Activity

| Compound | Adamantyl Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Adamantyl Urea Analogue | Replacement with cyclohexyl | Decreased anti-tuberculosis activity | nih.gov |

| Adamantyl Urea Analogue | Replacement with cyclopentyl | Decreased anti-tuberculosis activity | nih.gov |

| Adamantyl Urea Analogue | Replacement with cyclooctyl | Minimal decrease in anti-tuberculosis activity | nih.gov |

| 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane derived ureas | Introduction of two methyl groups | Increased lipophilicity | mdpi.com |

Substituent Variations on the 4-Methoxyphenyl Moiety and Aromatic Rings

The electronic and steric properties of the substituents on the aromatic ring can significantly influence the biological activity of adamantyl ureas. The 4-methoxy group in the title compound is an electron-donating group which can affect the hydrogen-bonding capabilities of the urea moiety.

Systematic replacement of the phenyl ring with various heteroaryl systems has been a key strategy in optimizing the properties of these compounds. nih.gov For example, a series of 1-adamantyl-3-heteroaryl ureas were synthesized, replacing the phenyl group with pyridines, pyrimidines, triazines, oxazoles, isoxazoles, oxadiazoles, and pyrazoles. nih.gov This led to the discovery of oxadiazole and pyrazole (B372694) substituted adamantyl ureas with improved pharmacokinetic profiles and potent anti-tuberculosis activity. nih.gov

The position and nature of substituents on the phenyl ring are also critical. Studies have shown that substitutions at the meta and/or para positions are generally well-tolerated without a major impact on anti-tuberculosis activity. nih.gov In a series of ethylenediurea (B156026) derivatives, the size and polarity of substituents on the aryl moiety were found to substantially affect the compound's anti-proliferative activity. mdpi.com The introduction of halogen atoms at the ortho position of phenylureas can promote the formation of intermolecular hydrogen bonds, influencing the compound's conformation. nih.gov

Table 2: Impact of Aromatic Ring Modifications on Biological Activity

| Compound Series | Aromatic Ring Modification | Observed Impact on Activity/Properties | Reference |

|---|---|---|---|

| 1-Adamantyl-3-heteroaryl ureas | Phenyl replaced with oxadiazole or pyrazole | Improved in vitro pharmacokinetic profiles and anti-TB potency | nih.gov |

| 1-Adamantyl-3-phenyl urea analogues | Meta and/or para substitution on phenyl ring | Generally well-tolerated for anti-TB activity | nih.gov |

| Ethylenediurea derivatives | Variation in size and polarity of aryl substituents | Substantial effect on anti-proliferative activity | mdpi.com |

| Phenylureas | Ortho-halogen substitution | Promotes intermolecular hydrogen bonding | nih.gov |

Alterations of the Urea Linkage and Core Structure

In the development of analogues of this compound, significant research has focused on modifying the central urea linkage and the adamantane core. These alterations are pursued to refine the compound's physicochemical properties, such as solubility and metabolic stability, and to investigate structure-activity relationships (SAR).

Isosteric Replacement of the Urea Linkage

A primary strategy for altering the urea moiety involves its isosteric replacement with a thiourea (B124793) group. This is achieved by substituting the oxygen atom of the carbonyl group with a sulfur atom. This modification can influence the molecule's hydrogen bonding capacity, electronic distribution, and solubility.

The synthesis of adamantyl-containing thioureas typically involves the reaction of an appropriate adamantyl isothiocyanate with an amine. researchgate.net For instance, 1-adamantyl isothiocyanate can be prepared from 1-adamantylamine. researchgate.net A series of 1,3-disubstituted thioureas has been developed and studied. While these thiourea analogues are sometimes less potent inhibitors of soluble epoxide hydrolase (sEH) than their urea counterparts, they have been found to be up to seven times more soluble in some cases. researchgate.net This increased solubility makes them potentially more bioavailable and thus promising candidates for further development. researchgate.net

One study detailed the synthesis of a series of adamantyl-containing diureas and dithioureas. researchgate.net The inhibitory activity of the thioureas against human sEH was found to be closer to the activity against rat sEH than murine sEH. researchgate.net For example, 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea] was identified as a particularly potent sEH inhibitor among the tested thioureas. researchgate.net

| Compound Name | Structural Modification | Key Finding | Reference |

|---|---|---|---|

| Adamantyl-containing Thioureas | Replacement of urea oxygen with sulfur (C=O → C=S) | Can be up to 7-fold more soluble than corresponding ureas, though sometimes less active. researchgate.net | researchgate.net |

| 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea] | Dithiourea structure with a heptamethylene spacer | Identified as a potent sEH inhibitor among the tested thioureas. researchgate.net | researchgate.net |

Modifications to the Core Structure

Alterations to the core structure of this compound analogues have been explored extensively. These modifications include introducing spacers between the adamantane and urea groups, replacing the adamantane cage with other lipophilic moieties, and creating dimeric structures.

Introduction of Spacers: Researchers have found that separating the adamantyl group from the ureido/thioureido group with a methylene (B1212753) bridge can enhance inhibitory activity against sEH by a factor of two to four. nih.gov This modification also has a positive effect on water solubility. nih.govresearchgate.net The synthesis of these compounds, such as 1-(adamantan-1-ylmethyl)-3-(halophenyl)ureas, is achieved by reacting 1-(isocyanatomethyl)adamantane with the appropriate aniline (B41778) derivatives. nih.govresearchgate.net Another study involved inserting a phenylmethylene fragment between the adamantane group and the urea linkage. nih.gov

Bioisosteric Replacement of Adamantane: While the adamantane moiety is crucial for the inhibitory activity of many urea-based sEH inhibitors, its poor metabolic stability can be a limitation. nih.gov Consequently, bioisosteric replacement of the adamantane cage with other bulky, lipophilic groups has been investigated. Replacing adamantane with bicyclic groups like norcamphane or camphor-derived fragments has been shown to yield compounds with similar inhibitory potency but with up to 10-fold greater water solubility. nih.govnih.gov In one instance, replacing the adamantyl group with an arylpiperidine moiety led to a significant improvement in pharmacokinetic properties. nih.gov The resulting compound, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, showed a 7-fold increase in potency and a 3300-fold increase in AUC (Area Under the Curve) compared to its adamantane analogue. nih.gov

Dimeric Structures (Diureas): The synthesis of diureas, where two adamantyl-urea structures are connected by a spacer, represents another significant core modification. These compounds have shown high potency as sEH inhibitors, which is thought to be due to the second urea group forming an additional bond within the active site of the enzyme. nih.gov In a series of diureas, elongating the aliphatic chain that links the two urea fragments resulted in a notable increase in potency. nih.gov

| Modification Type | Example Compound Class/Name | Key Finding | Reference |

|---|---|---|---|

| Spacer Introduction | 1-(Adamantan-1-ylmethyl)-3-(halophenyl)ureas | Enhanced inhibitory activity (2-4 fold) and improved water solubility. nih.gov | nih.gov |

| Bioisosteric Replacement | Ureas with norcamphane or camphor (B46023) groups | Similar potency to adamantane analogues but up to 10-fold higher water solubility. nih.govnih.gov | nih.govnih.gov |

| Bioisosteric Replacement | 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 7-fold increase in potency and 3300-fold increase in AUC compared to adamantane analogue. nih.gov | nih.gov |

| Dimerization | Adamantyl-containing Diureas | High potency, with activity increasing as the linker chain between urea groups is elongated. nih.gov | nih.gov |

Investigation of Biological Activities and Pharmacological Potency

Antituberculosis Activity of Adamantyl Urea (B33335) Derivatives

The rise of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with unique mechanisms of action. nih.gov Adamantyl urea derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. nih.govnih.gov

Evaluation of In Vitro Antimycobacterial Efficacy

Initial screening of a small compound library identified adamantyl ureas as potent inhibitors of Mycobacterium tuberculosis growth in vitro. nih.govnih.gov Optimization studies revealed that a 1-adamantyl-3-phenyl urea core is crucial for this activity. Specifically, compounds with a bulky, hydrophobic adamantyl group demonstrated superior efficacy compared to those with straight-chain alkyl or smaller cycloalkyl groups like cyclohexyl and cyclopentyl. nih.gov Certain optimized adamantyl urea derivatives have exhibited minimum inhibitory concentrations (MICs) below 0.1 µg/mL. nih.gov For instance, some trifluorophenyl-containing adamantyl ureas showed potent MIC values of 0.01 μg/mL. nih.gov

However, many of these highly active compounds possess high lipophilicity (cLogP) and poor solubility, which can limit their bioavailability and therapeutic potential. nih.govcreighton.edu Efforts to improve these pharmacokinetic properties by introducing polar substituents have been a key focus of further research. creighton.eduresearchgate.net

Identification of Mycobacterial Targets: Epoxide Hydrolases (EphB, EphE)

The mechanism of antitubercular action for adamantyl ureas has been linked to the inhibition of the epoxide hydrolase (Eph) family of enzymes in M. tuberculosis. nih.govnih.gov These enzymes are believed to play a role in lipid metabolism and detoxification, which are vital for the bacterium's survival within the host. nih.gov

Studies have shown that many potent adamantyl urea compounds are effective inhibitors of multiple mycobacterial epoxide hydrolases, including EphB and EphE. nih.govnih.gov The inhibition of these enzymes is considered a likely contributor to the antitubercular activity of this compound class. nih.gov Interestingly, these compounds also inhibit human soluble epoxide hydrolase (hsEH), which has prompted research into developing derivatives with greater selectivity for the mycobacterial enzymes to minimize potential off-target effects. nih.govnih.govnih.gov Further investigations have also identified EphD as an additional target for urea-based inhibitors like the adamantyl urea AU1235. nih.govnih.gov

Role in Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition by Related Compounds

Another critical target for adamantyl urea derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3). creighton.eduresearchgate.netmdpi.com MmpL3 is an essential transporter protein responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), across the bacterial plasma membrane. acs.orgnih.gov This process is fundamental for the biosynthesis of the mycobacterial cell wall, and its inhibition leads to rapid cell death. nih.gov

The adamantyl urea AU1235 is a well-documented inhibitor of MmpL3. nih.govmdpi.comnih.gov Inhibition of MmpL3 can occur through two proposed mechanisms: direct binding to the transporter, which blocks TMM translocation, or indirect inhibition by dissipating the proton motive force (PMF) that powers the transporter. nih.govnih.gov Evidence suggests that adamantyl ureas, among other structurally diverse inhibitors, may act by disrupting this transmembrane electrochemical proton gradient. acs.orgnih.gov The essentiality and vulnerability of MmpL3 make it a highly attractive target for new antituberculosis drugs. acs.orgnih.gov

Anticancer and Antiproliferative Effects of Methoxy-Substituted Urea Analogues

Urea derivatives represent a versatile scaffold that has been extensively explored for the development of anticancer agents, acting on a variety of molecular targets. nih.gov

Assessment of Cytotoxic Profiles in Diverse Cancer Cell Lines (In Vitro Models)

The antiproliferative activity of urea-based compounds has been evaluated against a range of human cancer cell lines. While specific data for 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea is limited in the provided context, studies on related methoxy-substituted urea and thiadiazole analogues offer insights into their potential.

For example, certain N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have been assessed for cytotoxicity against human prostate (PC3), neuroblastoma (SKNMC), and colon (HT29) cancer cell lines. nih.gov Similarly, α-aminophosphonates containing a 1,3,4-thiadiazole (B1197879) moiety with a 4-hydroxy-3-methoxyphenyl substituent demonstrated notable anticancer activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 18.17 µg/mL and 22.12 µg/mL, respectively. nih.gov

Table of Antiproliferative Activity for Related Methoxy-Substituted Compounds

| Compound Class | Substituent | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| α-aminophosphonates with 1,3,4-thiadiazole | 4-hydroxy-3-methoxyphenyl | HepG2 (Hepatocellular Carcinoma) | 18.17 µg/mL | nih.gov |

| α-aminophosphonates with 1,3,4-thiadiazole | 4-hydroxy-3-methoxyphenyl | MCF-7 (Breast Adenocarcinoma) | 22.12 µg/mL | nih.gov |

| N-aryl urea derivatives | Not specified | Prostate and Breast Cancer | Active | nih.gov |

Mechanistic Insights into Apoptosis Induction in Cellular Systems

While direct studies on the apoptotic mechanisms of this compound are not extensively detailed in the provided context, the broader class of adamantane (B196018) derivatives has been implicated in processes that can lead to programmed cell death. For instance, the JAK2 V617F mutation, a driver in myeloproliferative neoplasms, is known to promote anti-apoptotic pathways. nih.gov Inhibitors of this pathway, a potential role for adamantyl-urea compounds, could therefore indirectly induce apoptosis in malignant cells. nih.gov The persistent activation of the JAK/STAT signaling pathway by this mutation is a key factor in cell proliferation and survival. nih.gov

Modulation of Kinase Activities (e.g., JAK2 V617F) by Related Urea Scaffolds

The Janus kinase (JAK) family, particularly JAK2, plays a crucial role in cytokine signaling that governs hematopoiesis and immunity. nih.govresearchgate.net The somatic mutation JAK2 V617F leads to ligand-independent activation of the kinase, driving myeloproliferative neoplasms. nih.govnih.gov This makes it a prime target for therapeutic intervention. While current JAK inhibitors have shown clinical benefits, they are not curative, highlighting the need for novel inhibitory strategies. nih.govresearchgate.net

Research into related urea scaffolds has shown promise in modulating kinase activity. The development of inhibitors targeting the pseudokinase (JH2) domain of JAK2, where the V617F mutation is located, is an active area of investigation. nih.govresearchgate.net Structural analysis has revealed that the V617F mutation is highly sensitive to perturbations in various elements of the JH2 domain. nih.gov This suggests that allosteric inhibitors, which bind to sites other than the active ATP-binding pocket, could be effective. The design of such inhibitors often incorporates bulky hydrophobic moieties, like the adamantyl group, to achieve high affinity and selectivity.

| Kinase Target | Mutation | Role of Urea Scaffolds | Reference |

| JAK2 | V617F | Potential as allosteric inhibitors targeting the JH2 domain. | nih.govresearchgate.net |

Broad-Spectrum Antimicrobial Potentials Beyond Mycobacteria

Initially developed for their potent anti-tuberculosis activity, 1-adamantyl-3-phenyl ureas have demonstrated a broader antimicrobial potential. nih.gov The mechanism of action against Mycobacterium tuberculosis was linked to the inhibition of the membrane transporter MmpL3, which is essential for mycolic acid transport. nih.gov However, these compounds also exhibited inhibitory effects on mammalian soluble epoxide hydrolase (sEH) and multiple M. tb epoxide hydrolases. nih.gov

The structural versatility of the adamantyl-urea scaffold allows for modifications to enhance antimicrobial activity against a wider range of pathogens. For instance, the replacement of the phenyl ring with various heteroaryl systems was explored to improve selectivity and pharmacokinetic properties. nih.gov This adaptability suggests that derivatives of this compound could be developed to target other bacterial or even fungal pathogens.

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory properties of adamantane-containing ureas are a significant area of research, primarily focusing on the inhibition of soluble epoxide hydrolase (sEH) and the modulation of cytokine production.

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com By inhibiting sEH, the levels of EETs are increased, leading to potent anti-inflammatory, analgesic, and vasodilatory effects. nih.gov

The adamantyl group has been identified as a crucial component for potent sEH inhibition in various urea-based scaffolds. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that 1,3-disubstituted ureas containing an adamantane moiety exhibit significant inhibitory activity against human sEH (hsEH). mdpi.com For example, a series of sulfonyl urea derivatives with an adamantyl group showed IC50 values in the nanomolar to sub-micromolar range against human recombinant sEH. nih.gov The lipophilic nature of the adamantane fragment is thought to contribute to its strong binding within the active site of the enzyme. mdpi.com

| Inhibitor Class | Key Structural Feature | Target Enzyme | Potency (IC50) | Reference |

| Sulfonyl Urea Derivatives | Adamantyl group | Human sEH | 1.69 nM - 38.7 nM | nih.gov |

| Selenoureas | Adamantane moiety | sEH | 34.3 nM - 1.2 µM | nih.govmdpi.com |

| 1,3-Disubstituted Ureas | (Adamantan-1-yl)(phenyl)methyl | hsEH | Promising inhibitors | mdpi.com |

Tumor necrosis factor-alpha (TNF-α) is a proinflammatory cytokine that plays a central role in the inflammatory cascade. nih.govnih.gov Studies have shown that certain urea derivatives can modulate the production of TNF-α and other cytokines. For instance, some compounds have been shown to suppress the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway. mdpi.com While not directly specifying adamantyl-urea derivatives, this research highlights a potential mechanism by which these compounds could exert their anti-inflammatory effects.

Furthermore, research has indicated that TNF-α can up-regulate urea synthesis in the liver, contributing to inflammatory catabolism. nih.gov By modulating TNF-α levels, urea derivatives could indirectly impact this process. The anti-inflammatory activity of some adamantane-containing selenoureas has been demonstrated through the suppression of nitric oxide synthesis in LPS-stimulated macrophages, a process often linked to cytokine signaling. nih.govmdpi.com

Exploration of Central Nervous System (CNS) Activity in Select Analogues

The adamantane moiety is present in several drugs that act on the central nervous system, such as amantadine (B194251) and memantine, which are used in the treatment of Parkinson's and Alzheimer's diseases, respectively. nih.gov This is attributed to the ability of the adamantane group to increase the lipophilicity and stability of molecules, facilitating their passage across the blood-brain barrier. nih.govnih.gov

Research into novel adamantane derivatives has shown their potential to enhance cognition and possess neurogenic properties. nih.gov While direct studies on the CNS activity of this compound are limited in the provided context, the investigation of related urea derivatives has shown promising results. nih.gov The activity of these compounds is often linked to their physicochemical properties, such as lipophilicity and polar surface area, which influence their ability to permeate the blood-brain barrier. nih.gov The exploration of adamantyl-urea analogues for CNS applications remains an active field of research, with potential implications for treating neurodegenerative and cognitive disorders. nih.gov

Structure Activity Relationship Sar Elucidation for 1 1 Adamantyl 3 4 Methoxyphenyl Urea

Systematic Analysis of the Adamantyl Substituent's Contribution to Biological Activity

The adamantane (B196018) moiety is a recurring structural motif in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates. mdpi.com Its unique, rigid, and three-dimensional structure plays a significant role in the biological profile of 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea.

Influence of Adamantyl Stereochemistry and Substitution Position

The stereochemistry and point of attachment of the adamantyl group are crucial determinants of biological activity. While the 1-adamantyl group is achiral, substitution on the adamantane cage can introduce chirality, influencing how the molecule interacts with its biological target. For instance, in studies of adamantyl-containing compounds, the specific substitution pattern on the adamantane ring has been shown to significantly impact their inhibitory potency. nih.gov

Role of Adamantyl Ring in Target Binding and Selectivity

The adamantyl ring's lipophilic nature is a key contributor to its role in target binding. mdpi.com This bulky group can engage in van der Waals interactions within hydrophobic pockets of target proteins, thereby anchoring the molecule and enhancing binding affinity. nih.gov For example, in the context of soluble epoxide hydrolase (sEH) inhibitors, the adamantyl group occupies a hydrophobic region of the enzyme's active site. nih.gov

Furthermore, the rigidity of the adamantane cage can contribute to selectivity. A flexible alkyl chain might adopt multiple conformations, allowing it to bind to various off-target proteins. In contrast, the rigid adamantyl group restricts the conformational freedom of the molecule, leading to a more specific interaction with the intended target. This can result in a better selectivity profile and reduced off-target effects. The introduction of the adamantane system into a molecule often leads to an increase in its lipophilicity, which can influence its bioavailability and therapeutic effect. mdpi.com

Detailed Investigation of the 4-Methoxyphenyl (B3050149) Moiety's Role in SAR

Effects of Substituent Position and Electronic Properties on the Phenyl Ring

For instance, studies on various urea (B33335) derivatives have shown that the presence and location of substituents on the aromatic ring are critical for their biological effects. frontiersin.orgacs.org Altering the substituent from a methoxy (B1213986) group to other groups, or changing its position from para to ortho or meta, can lead to significant changes in potency and selectivity. This is because such modifications can affect how the phenyl ring interacts with specific residues in the target's binding site.

Impact of Urea Linkage Modifications on Ligand-Target Interactions

The urea linkage is a privileged structure in medicinal chemistry, primarily due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. acs.orgnih.gov It plays a central role in anchoring the ligand to the target protein through a network of hydrogen bonds.

Interactive Data Table: SAR of 1-(1-Adamantyl)-3-phenylurea Analogs

| Compound | R1 (Adamantyl) | R2 (Phenyl) | Biological Activity (Relative) |

| This compound | 1-Adamantyl | 4-Methoxyphenyl | +++ |

| 1-(2-Adamantyl)-3-(4-methoxyphenyl)urea | 2-Adamantyl | 4-Methoxyphenyl | + |

| 1-(1-Adamantyl)-3-phenylurea | 1-Adamantyl | Phenyl | ++ |

| 1-(1-Adamantyl)-3-(4-chlorophenyl)urea | 1-Adamantyl | 4-Chlorophenyl | +++ |

| 1-(1-Adamantyl)-3-(3,4-dichlorophenyl)urea | 1-Adamantyl | 3,4-Dichlorophenyl | ++++ nih.gov |

This table is a generalized representation based on common SAR principles for this class of compounds and does not represent specific experimental data unless cited.

Comparative SAR Studies with Diverse 1,3-Disubstituted Urea Chemotypes

The 1,3-disubstituted urea scaffold is a cornerstone in medicinal chemistry, recognized for its role in a wide array of biologically active compounds. The specific nature of the substituents at the N1 and N3 positions profoundly influences the therapeutic potential and target specificity of these molecules. The compound this compound serves as a key example, where the bulky, lipophilic adamantyl group and the electronically-modified phenyl ring dictate its biological profile. Comparative structure-activity relationship (SAR) studies involving diverse 1,3-disubstituted urea chemotypes reveal critical insights into the structural requirements for various biological activities, including enzyme inhibition and antimicrobial effects.

Research Findings from Comparative Analyses

Systematic modifications of the 1,3-disubstituted urea core have been explored to elucidate the SAR for different biological targets, such as soluble epoxide hydrolase (sEH), the orphan nuclear receptor Nur77, and microbial enzymes. nih.govrsc.orgnih.gov These studies consistently highlight the importance of having a bulky, aliphatic ring system on one side of the urea and an aryl ring on the other. nih.gov

Influence of the N1-Substituent (Adamantyl Moiety Analogs):

The adamantyl group is a recurring motif in potent urea-based inhibitors. Its bulk and high lipophilicity are often crucial for effective binding to hydrophobic pockets in target enzymes.

Antitubercular Activity: In the context of anti-tuberculosis agents, the adamantyl group at the N1 position is strongly preferred. nih.gov Replacing the 1-adamantyl group with smaller cycloalkyl rings like cyclohexyl or cyclopentyl leads to a significant decrease in activity against Mycobacterium tuberculosis. nih.gov However, a cyclooctyl ring, which is also a bulky aliphatic system, can maintain a degree of activity. nih.gov This suggests that the size and hydrophobicity of this substituent are key determinants for potency. Straight-chain alkyl groups are generally less effective than the adamantyl moiety. nih.gov

sEH Inhibition: For inhibitors of soluble epoxide hydrolase (sEH), the lipophilic part of the molecule, often containing an adamantane fragment, is critical for activity. nih.govresearchgate.netnih.gov The presence of bulky lipophilic groups is thought to be advantageous for fitting into the enzyme's active site. nih.govmdpi.com Studies on sEH inhibitors have shown that modifications to the lipophilic alkyl chain can improve physical properties like water solubility without compromising inhibitory potency, provided the changes are made at a sufficient distance from the central urea carbonyl. nih.govresearchgate.net

Anticancer Activity: Adamantane-containing urea derivatives have also been identified as potential anticancer agents. rsc.orgrsc.org In a series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas, the adamantyl group, in conjunction with an indole (B1671886) scaffold, forms the basis for compounds that exhibit anti-proliferative activity against various cancer cell lines. rsc.orgrsc.org

Influence of the N3-Substituent (Aryl Moiety Analogs):

The substituent at the N3 position, typically an aryl ring, also plays a vital role in modulating the biological activity through electronic and steric effects.

Antitubercular Activity: For antitubercular ureas, an aryl ring at the N3 position is favored. nih.gov The substitution pattern on this phenyl ring can fine-tune the activity. For instance, trifluorophenyl derivatives have shown potent activity. nih.gov

Antimicrobial Activity: In a study of ureas as potential antimicrobial agents, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea was identified as a selective and potent inhibitor of Acinetobacter baumannii. mdpi.com This highlights the impact of halogen substitutions on the phenyl ring for directing antimicrobial specificity. Another derivative, 1-((3s,5s,7s)-adamantan-1-yl)-3-(p-tolyl)urea, was also synthesized and evaluated in this context. mdpi.com

sEH Inhibition: The nature of the aromatic substituent is also a key factor in the potency of sEH inhibitors. The synthesis of various 1,3-disubstituted ureas with different halogen-containing anilines has been a strategy to develop potent hsEH inhibitors. nih.govmdpi.com The electronic properties of the substituents on the phenyl ring can influence the hydrogen-bonding capability of the urea NH groups, which is often crucial for binding to the target enzyme.

The following tables present comparative data from various studies, illustrating the SAR for different biological activities.

Interactive Data Tables

Table 1: Comparative Antitubercular Activity of N1-Substituted Urea Derivatives

This table compares the antitubercular activity of urea compounds where the N1-substituent is varied, demonstrating the preference for the bulky adamantyl group.

| Compound ID | N1-Substituent | N3-Substituent | M. tb MIC (µg/mL) | Reference |

| 1 | 1-Adamantyl | 2,3,4-Trifluorophenyl | 0.01 | nih.gov |

| 7 | Cyclooctyl | 2,3,4-Trifluorophenyl | 0.8 | nih.gov |

| 8 | Cyclohexyl | 2,3,4-Trifluorophenyl | >100 | nih.gov |

| 9 | Cyclopentyl | 2,3,4-Trifluorophenyl | >100 | nih.gov |

Data sourced from a study on urea derivatives as anti-tuberculosis agents. nih.gov

Table 2: Comparative Anticancer Activity of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted Ureas

This table shows the in vitro anti-proliferative activity against various human cancer cell lines, highlighting the effect of different N3-substituents.

| Compound ID | N3-Substituent | IC₅₀ H460 (µM) | IC₅₀ HepG2 (µM) | IC₅₀ MCF-7 (µM) | Reference |

| 7n | 4-Fluorophenyl | 10.23 | 11.45 | 13.47 | rsc.org |

| 7s | 4-Chlorophenyl | 8.33 | 9.78 | 10.56 | rsc.org |

| 7w | 4-Bromophenyl | 12.54 | 14.21 | 15.88 | rsc.org |

Data sourced from a study on adamantane-indole urea derivatives as anticancer agents. rsc.org

Molecular Mechanisms of Action and Target Engagement Studies

Biochemical Characterization of Enzyme Inhibition (e.g., IC50, Ki Determinations)

No studies were found that report the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea against any enzyme. Such data is fundamental for understanding a compound's potency and its potential as an enzyme inhibitor.

In Vitro Assays for Receptor Binding and Ligand Affinity

There is no available information from in vitro receptor binding assays that would indicate the affinity of this compound for any specific receptors. Ligand affinity data is crucial for identifying the direct molecular targets of a compound.

Analysis of Molecular Interactions with Proposed Protein Targets (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without identified protein targets, no studies on the specific molecular interactions of this compound exist. Analyses such as molecular docking simulations, which would detail potential hydrogen bonding and hydrophobic interactions, are not available.

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For adamantyl urea (B33335) derivatives, this technique has been instrumental in understanding their interaction with enzymes like soluble epoxide hydrolase (sEH) and other protein targets. nih.govuzh.ch

Docking simulations for adamantyl-based 1,3-disubstituted urea inhibitors with human soluble epoxide hydrolase (sEH) have been performed to determine the most favorable binding modes. nih.gov These studies help in predicting the binding affinity and understanding the structural basis of inhibition. For instance, simulations can reveal how the bulky adamantyl group and the substituted phenyl ring orient themselves within the enzyme's active site to maximize favorable interactions. nih.govuzh.ch The insights gained from these predictions are crucial for designing new derivatives with improved inhibitory potency. nih.gov

The analysis of docking results reveals specific interactions between 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea analogues and the active site of their target proteins. In the case of human sEH, the urea moiety is critical for anchoring the inhibitor within the active site. nih.gov

Key interactions for this class of compounds typically involve:

Hydrogen Bonds: The urea core forms conserved hydrogen bonds with key residues in the catalytic domain. For sEH, the urea's carbonyl oxygen and N-H groups often interact with the catalytic aspartate residue (Asp333) and the backbone amides of other nearby residues. nih.gov These hydrogen bonds are crucial for anchoring the inhibitor in the correct orientation. nih.gov

Hydrophobic Interactions: The lipophilic adamantyl group fits into a hydrophobic pocket of the active site, establishing significant van der Waals interactions. nih.gov

Pi-Interactions: The methoxyphenyl ring can engage in π-π stacking or other non-covalent interactions with aromatic residues, such as tryptophan (Trp334), within the binding pocket. nih.gov In some derivatives, halogen-π interactions have also been observed, contributing to a significant increase in inhibitory activity. tandfonline.com

A detailed analysis of binding energy decomposition has shown that residues like Asp333 and Trp334 contribute the most to the binding free energy for adamantyl urea inhibitors of sEH. nih.gov Furthermore, residue His523 plays a significant role in determining the binding orientation of this class of inhibitors. nih.gov

Table 1: Key Amino Acid Interactions for Adamantyl Urea Derivatives in the sEH Active Site

| Amino Acid Residue | Type of Interaction | Contributing Moiety of the Ligand |

|---|---|---|

| Asp333 | Hydrogen Bonding, High Binding Energy Contribution | Urea Group |

| Trp334 | Hydrophobic/Pi-Interactions, High Binding Energy Contribution | Adamantyl and Phenyl Groups |

| His523 | Determines Binding Orientation | Urea and Phenyl Groups |

| Met465, Tyr381, Tyr465 | Hydrophobic Interactions | Adamantyl Group |

To ensure the reliability of docking simulations, the computational protocols are often validated. nih.govmdpi.comresearchgate.net A common validation method is to redock a co-crystallized ligand back into the protein's binding site to see if the docking program can accurately reproduce the experimentally determined binding pose. mdpi.com

For series of related compounds like adamantyl ureas, validation involves correlating the calculated binding energies or docking scores with experimentally measured inhibitory activities (e.g., IC50 values). nih.gov A strong correlation between the predicted and experimental values indicates that the docking protocol is reliable for predicting the affinity of new, untested compounds. nih.gov In a study on a series of adamantyl-based 1,3-disubstituted urea inhibitors, the calculated total binding free energy showed a very good correlation with the experimental IC50 values (r² = 0.99), confirming the validity of the applied molecular dynamics and binding free energy calculation methods. nih.gov

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For adamantyl urea derivatives, a typical pharmacophore model would include features such as hydrogen bond donors and acceptors (from the urea group) and a bulky hydrophobic feature (representing the adamantane (B196018) cage). nih.gov

These models are valuable tools for virtual screening, a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This approach accelerates the discovery of novel lead compounds. For example, a pharmacophore model derived from adamantyl urea analogs could be used to screen for new MmpL3 inhibitors in the fight against tuberculosis, helping to identify molecules with novel scaffolds but similar crucial binding features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For adamantyl urea derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov

These models can predict the activity of new compounds before they are synthesized and identify which structural features are most important for activity. researchgate.net A 3D-QSAR analysis of 53 adamantyl heteroaryl urea derivatives active against Mycobacterium tuberculosis was performed to evaluate the key structural features necessary for selective inhibition of the MmpL3 transporter over the human sEH enzyme. nih.gov Such studies provide a "map" indicating where steric bulk, positive or negative electrostatic potential, and hydrogen bonding features are likely to increase or decrease the biological activity, guiding further optimization of the lead compound. nih.gov

Advanced Computational Methods for Conformational Analysis and Electronic Structure (e.g., DFT)

Advanced computational methods like Density Functional Theory (DFT) are used to investigate the electronic structure and conformational properties of molecules like this compound. DFT calculations can provide insights into the molecule's three-dimensional shape, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO).

This information is valuable for understanding the molecule's reactivity and its ability to participate in specific non-covalent interactions, such as the Cl–π interactions observed in chlorinated analogues of adamantyl ureas, which were shown by molecular dynamics data to be responsible for a sharp increase in inhibitory activity against sEH. tandfonline.com These advanced methods complement molecular docking and QSAR studies by providing a more fundamental understanding of the molecule's intrinsic properties that drive its biological function. researchgate.net

Advanced Structural Characterization in Research and Development

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the synthesis of various adamantyl-substituted ureas has been reported in the scientific literature, specific crystallographic data for 1-(1-Adamantyl)-3-(4-methoxyphenyl)urea is not yet publicly available. However, the crystal structure of a closely related analog, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, offers insights into the potential solid-state arrangement. researchgate.net In this analog, the molecules form zigzag polymeric chains through intermolecular hydrogen bonds between the urea (B33335) groups. researchgate.net It is plausible that this compound would exhibit similar hydrogen bonding patterns, with the methoxy (B1213986) group potentially influencing the crystal packing through additional weak interactions.

A hypothetical data table for the crystallographic analysis of this compound would include the following parameters, which would be determined upon successful crystallization and analysis:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄N₂O₂ |

| Formula Weight | 300.40 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

Application of Advanced Spectroscopic Techniques for Elucidating Solution-State Conformations and Dynamics

While X-ray diffraction reveals the static structure in the solid state, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for understanding the compound's structure and dynamic behavior in solution. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) provide detailed information about the connectivity of atoms and the spatial proximity of different parts of the molecule.

For this compound, ¹H NMR spectroscopy would be used to identify the chemical environment of the protons. The bulky adamantyl group would show characteristic signals in the aliphatic region, while the methoxyphenyl group would exhibit signals in the aromatic region, along with a distinct singlet for the methoxy protons. The protons of the urea linkage (NH) would appear as distinct signals whose chemical shift could be sensitive to solvent and concentration, indicating their involvement in hydrogen bonding.

Advanced 2D NMR techniques would further elucidate the structure in solution. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space interactions between the adamantyl and methoxyphenyl moieties, providing insights into the preferred conformation of the molecule in solution. The rotational dynamics around the C-N bonds of the urea group could also be investigated using variable temperature NMR studies.

While specific advanced spectroscopic studies on this compound are not extensively reported, the analysis of related compounds provides a framework for the expected spectral features. For example, the synthesis of other 1-adamantyl-3-heteroaryl ureas has been documented, with characterization relying on standard NMR and mass spectrometry. nih.gov

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Adamantyl-H | 1.6 - 2.1 |

| Methoxy-H (OCH₃) | ~3.8 |

| Aromatic-H | 6.8 - 7.4 |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Adamantyl-C | 29 - 50 |

| Methoxy-C (OCH₃) | ~55 |

| Aromatic-C | 114 - 156 |

Future Perspectives and Emerging Research Directions

Strategies for Enhancing Target Selectivity and Specificity

A primary challenge in drug development is ensuring a compound interacts specifically with its intended biological target, thereby minimizing off-target effects. For adamantyl urea (B33335) derivatives, which are known to interact with multiple targets, enhancing selectivity is a key objective.

Another approach is the application of rational, structure-based design. By obtaining high-resolution crystal structures of a lead compound bound to its target and off-target proteins, researchers can identify subtle differences in the binding pockets. This information allows for the precise design of new derivatives with modifications that exploit these differences, introducing steric hindrance to prevent binding to the off-target protein while maintaining or improving affinity for the desired target. Furthermore, fine-tuning the reaction conditions, such as adjusting the type and amount of additives in the catalyst system during synthesis, can also influence the final product's properties and potential selectivity, although this is a less direct method for controlling biological specificity.

Discovery of Novel Biological Targets for Adamantyl Urea Pharmacophores

While soluble epoxide hydrolase (sEH) is a well-established target for N,N'-disubstituted urea-based inhibitors, the adamantyl urea pharmacophore has shown promise against a range of other biological targets, opening new avenues for therapeutic applications.

Emerging research has identified the mycobacterial membrane transporter MmpL3 as a key target for the anti-tuberculosis activity of adamantyl ureas. MmpL3 is crucial for transporting mycolic acids, essential components of the mycobacterial cell wall, making it an attractive target for new anti-TB drugs.

Beyond infectious diseases, adamantyl derivatives have been investigated for other applications. For example, a novel adamantyl benzylbenzamide derivative, AP736, was found to suppress melanogenesis by inhibiting the cAMP-PKA-CREB signaling pathway and the expression of tyrosinase, a key enzyme in melanin (B1238610) production. This suggests potential applications in treating hyperpigmentation disorders. Some aromatic urea derivatives have also been designed as DNA-targeting agents, indicating that nucleic acids could be a potential, though less common, target class for these scaffolds. The ability of the urea functionality to form stable hydrogen bonds is central to these interactions, whether with enzyme active sites or the grooves of DNA.

Rational Design Principles for Optimizing Potency and Activity Profiles

Rational design is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds. For adamantyl ureas, several principles guide the enhancement of potency and the improvement of pharmacokinetic profiles.

A key principle involves modifying the molecule to achieve an optimal balance of lipophilicity and solubility. The adamantane (B196018) group provides significant lipophilicity, which is often beneficial for cell permeability and binding, but can lead to poor solubility. To counteract this, medicinal chemists employ several tactics. One is the introduction of polar functional groups or heteroatoms. In the development of anti-TB adamantyl ureas, replacing the phenyl ring with more polar bioisosteres like pyridyl or oxadiazole rings was shown to improve solubility while maintaining or even enhancing potency.

Another design principle is the strategic modification of the adamantane core itself. Adding substituents, such as methyl groups at the nodal positions of the adamantane cage, can influence the molecule's conformation and how it sits (B43327) within a target's binding pocket, potentially increasing potency. The length and nature of the spacer linking the adamantane group to the urea moiety is also a critical factor that can be tuned to optimize activity.

Computational tools are integral to modern rational design. Calculating properties like cLogP (a measure of lipophilicity) helps guide the selection of substituents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-adamantyl)-3-(4-methoxyphenyl)urea and related adamantyl urea derivatives?

- Methodology : Two primary methods are employed:

- Method A : Reacts heteroaryl amines with 1-adamantyl isocyanate using triethylamine as a base in THF at 70°C for 4 days.

- Method B : Uses butyllithium to deprotonate heteroaryl amines at −78°C, followed by reaction with 1-adamantyl isocyanate at room temperature .

Q. How is structural confirmation performed for adamantyl urea derivatives?

- Analytical Techniques :

- 1H/13C NMR : Critical for confirming adamantyl group symmetry (e.g., δ 1.6–2.1 ppm for adamantyl protons) and urea NH signals (δ 8.4–10.4 ppm) .

- ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₃N₄O₂: 303.1821 observed vs. 303.1837 calculated) .

- X-ray Crystallography : Used to resolve ambiguities, particularly for stereoelectronic effects in adamantyl-substituted compounds .

Q. What in vitro assays are typically used to evaluate anti-tuberculosis activity?

- Protocol :

MIC Determination : Compounds are screened against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays.

Cytotoxicity : Parallel testing in Vero cells (e.g., CC₅₀ > 64 µM indicates selectivity) .

- Data Interpretation : Activity is correlated with substituent effects; e.g., electron-withdrawing groups on heteroaryl rings enhance potency .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar adamantyl ureas be resolved?

- Case Study : A close analog (1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea) showed lower potency than its cyclopropane derivative.

- Resolution Strategies :

- Pharmacokinetic Profiling : Compare Cₘₐₓ and AUC values (e.g., 65-fold higher Cₘₐₓ in analogs with cyclopropane groups) .

- Metabolic Stability : Assess liver microsome degradation rates to identify labile functional groups.

- Crystallographic Analysis : Confirm binding modes via protein-ligand co-crystallography .

Q. What strategies optimize reaction yields in adamantyl urea synthesis?

- Key Variables :

- Solvent Choice : THF vs. DCM impacts reaction kinetics (e.g., THF improves solubility of adamantyl isocyanate).

- Coupling Agents : Triethylamine vs. DIPEA affects base strength and byproduct formation .

- Yield Improvement Example : Switching from Method A (17.5% yield) to Method B (54.7% yield) for cyclobutyl-substituted derivatives .

Q. How are structure-activity relationships (SAR) systematically explored in adamantyl ureas?

- Design Framework :

Core Modifications : Vary adamantyl position (1- vs. 2-adamantyl) to assess steric effects.

Heteroaryl Substitutions : Test oxadiazole, pyrazole, and triazole rings for electronic and hydrophobic interactions .

Pharmacophore Mapping : Use molecular docking to predict binding to targets like soluble epoxide hydrolase (sEH) .

- Example : 1-(1-adamantyl)-3-(5-methylpyrazol-3-yl)urea showed 42% inhibition of sEH at 10 µM, while fluorophenyl analogs exhibited enhanced metabolic stability .

Methodological Best Practices

Q. How should researchers validate purity and identity in adamantyl urea derivatives?

- Quality Control Checklist :

- RP-HPLC/ELSD : Confirm >95% purity with C18 columns (acetonitrile/water gradient) .

- Melting Point Consistency : Compare observed values (e.g., 211–213°C) with literature to detect polymorphic forms .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What statistical approaches are recommended for dose-response studies?

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.